Benzene-1,2,4-triamine

Description

Significance of Aryl Triamines as Core Scaffolds in Organic Synthesis

Aryl triamines, a class of compounds to which Benzene-1,2,4-triamine belongs, are fundamental scaffolds in organic synthesis. The presence of multiple amine groups on an aromatic ring provides several reactive sites, allowing for the construction of complex molecular architectures. smolecule.com These compounds are crucial building blocks for a diverse range of products, including pharmaceuticals, agrochemicals, and dyes. smolecule.com The amine functionalities can undergo various chemical transformations, such as acylation, alkylation, and condensation reactions, enabling the synthesis of a wide variety of derivatives with tailored properties. vulcanchem.com In polymer chemistry, for instance, the multiple reactive sites of aryl triamines allow them to act as crosslinking agents, enhancing the mechanical and thermal properties of polymers. smolecule.com

Historical Development and Evolution of Research on this compound

The scientific journey of this compound began in the mid-20th century, where it was primarily recognized as a precursor in the synthesis of dyestuffs. Early synthetic methodologies for its preparation often involved the nitration of dichlorobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amines.

The latter part of the 20th century saw an expansion of research into the potential applications of this compound and its derivatives. By the 1990s, its pharmacological potential started to gain attention, with patents disclosing derivatives with potential anticonvulsant and anti-inflammatory properties. More recently, research has ventured into the realm of materials science and analytical chemistry. A notable advancement occurred in 2021 when researchers demonstrated the use of this compound as a fluorescent probe for sensing intracellular pH. acs.org This application leverages the pH-dependent protonation of its amine groups. acs.org Furthermore, its utility in the synthesis of nitrogen-doped carbon dots and covalent organic frameworks (COFs) has highlighted its importance in the development of advanced materials with applications in electronics and bioimaging.

Foundational Chemical Principles Governing this compound Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric effects of its three amine substituents. The lone pair of electrons on each nitrogen atom can be delocalized into the aromatic ring, a phenomenon known as resonance. This electron donation significantly activates the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions compared to benzene itself. smolecule.com

The specific positioning of the amine groups also influences the regioselectivity of its reactions. For instance, in reactions such as diazotization, the proximity of the amine groups at the 1 and 2 positions can lead to intramolecular cyclization to form benzotriazole (B28993) derivatives. stackexchange.com The ability of the amine groups to form hydrogen bonds also plays a significant role in its physical properties, such as solubility. smolecule.com Furthermore, under acidic conditions, the amine groups can be protonated, which can alter the molecule's solubility and reactivity profile. msu.edu

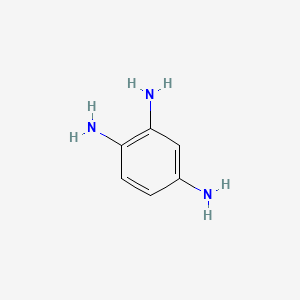

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBAZQQYCNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-47-4 (di-hydrochloride) | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210472 | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-71-4 | |

| Record name | 1,2,4-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAMINOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU01ZCH3FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzene 1,2,4 Triamine and Its Precursors

Catalytic Hydrogenation Strategies for Nitroarene Reduction

The reduction of nitroarenes stands as a primary and widely utilized method for the synthesis of Benzene-1,2,4-triamine. This approach typically involves the catalytic hydrogenation of precursors like 2,4-dinitroaniline (B165453) or 1,2,4-trinitrobenzene (B1210296). google.com The process sequentially reduces the nitro groups (-NO₂) to primary amine groups (-NH₂).

Optimization of Catalytic Systems and Reaction Conditions

Significant research has focused on optimizing catalytic systems to enhance the yield, purity, and efficiency of this compound synthesis. Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity under relatively mild conditions. For industrial-scale production, continuous flow reactors with fixed-bed catalysts, such as Pd/C, are employed to ensure precise control over reaction parameters and enhance safety.

Key parameters that are manipulated to optimize the reaction include the choice of catalyst, solvent, temperature, and pressure. For instance, the hydrogenation of 2,4-dinitroanilines in an aqueous suspension containing a carboxylic acid has been shown to produce high yields and purity of 1,2,4-triaminobenzenes. google.com The reaction temperature for this process typically ranges from 50 to 130°C, with a preferred range of 70 to 100°C. google.com

The development of novel catalytic systems is an active area of research. For example, a catalyst composed of PdO nanoparticles highly dispersed on a TiO₂ support has demonstrated high efficiency in the reduction of nitrobenzene (B124822) to aniline, a related and fundamental transformation. nih.gov This system operates under favorable conditions, achieving rapid reduction with high selectivity. nih.gov Similarly, bimetallic catalysts, such as those containing platinum and palladium, have also been utilized. justia.com

Interactive Data Table: Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| 2,4-Dinitroaniline | Nickel | Water, Adipic Acid | 60-100 | - | - | prepchem.com |

| 2,4-Dinitroanilines | Hydrogenation Catalyst | Water, Carboxylic Acid | 70-100 | - | High | google.com |

| 1,2,4-Trinitrobenzene | Pd/C | - | 80 | 3 | >95 (conversion) | |

| N-(4-nitrobenzoyl)-2,4-dinitroaniline | Group VIII Metal | Aqueous HCl or H₃PO₄ | 20-150 | 5-100 bar | - | justia.com |

| 2,4,4'-Trinitroazobenzene | PtO | Ethanol | 80 | 70 kg/cm ² | - | prepchem.com |

Regioselective Synthesis via Precursor Manipulation

Achieving regioselectivity, the preferential reaction at one functional group over others, is a significant challenge in the synthesis of polysubstituted aromatic compounds. In the context of this compound synthesis, precursor manipulation plays a crucial role in directing the reduction to the desired positions.

One strategy involves the use of directing groups on the aromatic ring. For instance, in the reduction of dinitroanilines, the existing amino group can influence the regioselectivity of the reduction of the nitro groups. stackexchange.com Studies have shown that in the reduction of 2,4-dinitroaniline, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com This directing effect is a valuable tool for chemists to control the outcome of the reaction.

Another approach to achieve regioselectivity is through the careful selection of reducing agents and reaction conditions. The Zinin reduction, which uses sulfur-containing reagents like sodium sulfide, is known for its ability to selectively reduce one nitro group in a polynitro aromatic compound. stackexchange.com This method has been successfully applied to the synthesis of nitroanilines from dinitrobenzenes. stackexchange.com

Furthermore, the structure of the precursor itself can be designed to favor the formation of the desired isomer. By starting with a precursor that already has the desired substitution pattern, subsequent reactions can be more straightforward. For example, the synthesis of N1-(2-methoxyphenyl)this compound can be achieved by reacting a nitro-substituted benzene (B151609) derivative with 2-methoxyphenylamine, followed by the reduction of the nitro groups. vulcanchem.com

Alternative Reduction Methods for this compound Formation

Beyond catalytic hydrogenation, several other reduction methods are employed for the synthesis of this compound and its derivatives. These alternative methods often provide advantages in terms of selectivity, mildness of reaction conditions, or compatibility with other functional groups.

One notable method is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt. For example, the NaBH₄/NiCl₂·6H₂O system has been shown to be effective for the reduction of nitroarenes to their corresponding amines in an aqueous acetonitrile (B52724) solution at room temperature. asianpubs.org While this system can be highly efficient, optimization is often required to achieve high yields. asianpubs.org Another variation involves the use of NaBH₄ with selenium and activated carbon as a catalyst for the selective reduction of nitroarenes. researchgate.net

Chemical reduction using metals in acidic media, such as tin in hydrochloric acid, has historically been used but suffers from drawbacks like poor yields and significant metal salt waste. google.com Iron powder in the presence of an ammonium (B1175870) chloride solution is another common reducing system that can provide high yields of the desired amine. vulcanchem.com

The choice of reducing agent can also influence the chemoselectivity of the reaction, allowing for the reduction of a nitro group in the presence of other reducible functional groups. For instance, catalytic transfer hydrogenation using ammonium formate (B1220265) as a hydrogen donor with a palladium on carbon catalyst can tolerate a variety of functional groups. mdpi.com

Interactive Data Table: Alternative Reduction Methods

| Precursor | Reducing Agent/System | Solvent | Temperature | Outcome | Reference |

| Nitroarenes | NaBH₄/NiCl₂·6H₂O | Acetonitrile/Water | Room Temperature | Aryl amines | asianpubs.org |

| Nitroarenes | NaBH₄, Selenium, Activated Carbon | Ethanol | Room Temperature | Aromatic amines | researchgate.net |

| Nitro compound | Iron powder, NH₄Cl | Ethanol/Water | 70°C | Desired amine | vulcanchem.com |

| N-(4-nitrobenzoyl)-2,4-dinitroaniline | Sodium or ammonium hydrosulfide/sulfide/polysulfide | - | - | N₁-(4-amino-benzoyl)-1,2,4-triaminobenzene | justia.com |

| Nitroarenes | Ammonium formate, Pd/C | - | - | Chemoselective reduction | mdpi.com |

Nucleophilic Substitution Approaches in this compound Synthesis

Nucleophilic aromatic substitution (SNAAr) presents an alternative pathway to construct the this compound framework. This method typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by an amine-containing nucleophile.

A direct approach involves the reaction of a suitably substituted halogenated benzene with an ammonia (B1221849) source or an appropriate amine. For instance, the synthesis of 2,4-dinitroaniline can be achieved through the ammonolysis of 2,4-dinitrochlorobenzene. epa.govorgsyn.org This reaction can be carried out by heating the dinitrochlorobenzene with ammonia under pressure or with ammonium acetate (B1210297) at elevated temperatures. orgsyn.org

Another strategy involves a two-step process where a halogenated precursor is first treated with sodium azide (B81097) to form an azide intermediate. This azide can then be reduced to the corresponding amine using reagents like tributylphosphine (B147548) and water. This method offers a versatile route to aromatic triamines.

The synthesis of derivatives of this compound can also be achieved through nucleophilic substitution. For example, N1-(2-methoxyphenyl)this compound can be synthesized by reacting 1,2,4-triaminobenzene with a 2-methoxyphenyl halide. vulcanchem.com This reaction requires careful control of conditions to achieve selective functionalization of one amino group. vulcanchem.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. epa.govnews-medical.net This focus on sustainability drives the development of more environmentally benign and economically viable manufacturing processes. tudelft.nl

A key aspect of green chemistry is the use of catalysts instead of stoichiometric reagents to minimize waste. epa.govtudelft.nl The catalytic hydrogenation methods discussed previously are inherently greener than older stoichiometric reduction methods that generate large amounts of metal waste. google.comtudelft.nl The development of highly active and recyclable catalysts is a major goal in this area. researchgate.net

The use of safer solvents is another core principle of green chemistry. news-medical.net Research efforts are directed towards replacing hazardous organic solvents with more environmentally friendly alternatives such as water or bio-based solvents. google.comnih.gov For example, the catalytic hydrogenation of dinitroanilines can be effectively carried out in an aqueous suspension. google.com

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a crucial metric in green chemistry. tudelft.nlresearchgate.net Reactions with high atom economy, such as catalytic additions, are preferred over those that generate significant byproducts. tudelft.nl The development of synthetic routes that proceed with high atom economy is a continuous effort in the chemical industry. news-medical.net

Emerging Synthetic Routes for this compound Analogues and Isomers

The development of novel synthetic methodologies continues to expand the toolkit for accessing this compound analogues and its various isomers, which are valuable in materials science and medicinal chemistry.

One emerging area is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. The Debus-Radziszewski reaction, for example, provides a highly efficient one-pot synthesis of imidazole (B134444) derivatives, which can be seen as structural analogues of substituted benzenediamines. nih.gov

The synthesis of symmetrically substituted triaminobenzenes, such as 1,3,5-triaminobenzene, often employs different strategies due to the different substitution pattern. acs.org These symmetrical isomers are key building blocks for materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The synthesis of precursors for these materials, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, has been achieved through nucleophilic aromatic substitution on a brominated precursor. dtic.mil

Furthermore, regioselective synthesis techniques are being developed to precisely control the placement of functional groups on the benzene ring, enabling access to specific isomers that might be difficult to obtain through classical methods. rsc.orgrsc.org For example, the [3+2] cycloaddition of nitrile imines with nitriles offers a regioselective route to 1,2,4-triazoles, which are heterocyclic analogues of benzenetriamines. mdpi.com

The exploration of valence isomerization of larger ring systems, such as cyclohepta-1,3,5-triene, also provides inspiration for new synthetic pathways to aromatic compounds and their heterocyclic analogues. beilstein-journals.org These advanced synthetic strategies are crucial for the continued development of novel materials and pharmaceuticals based on the triaminobenzene scaffold.

Reactivity and Reaction Mechanisms of Benzene 1,2,4 Triamine

Electrophilic Aromatic Substitution Pathways

The three amine groups on the benzene-1,2,4-triamine molecule are strong activating groups, meaning they increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions. smolecule.com This enhanced nucleophilicity facilitates reactions with a variety of electrophiles. The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the rapid removal of a proton to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

The directing effects of the three amine groups are cooperative, meaning they all tend to direct incoming electrophiles to the same positions on the ring. The ortho and para positions relative to each amine group are activated. In the case of this compound, the positions open for substitution are C3, C5, and C6. The combined activating effect of the amine groups makes the ring so reactive that substitution can occur readily, even with weak electrophiles. msu.edu For instance, halogenation reactions with reagents like bromine are often difficult to control, leading to the formation of di- and tri-substituted products. msu.edu

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Typical Reagents |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Br₂, Cl₂ with a Lewis acid catalyst (though often not needed due to high activation) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ |

| Sulfonation | SO₃ | H₂SO₄, SO₃ |

| Friedel-Crafts Alkylation | R⁺ | R-X, Lewis acid (e.g., AlCl₃) |

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, Lewis acid (e.g., AlCl₃) |

Nucleophilic Reactivity of Amine Functionalities

The amine groups of this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in a variety of reactions, including acylation and alkylation. vulcanchem.com

Acylation: The amine groups can react with acylating agents such as acid chlorides or anhydrides to form amide derivatives. The reactivity of the different amine groups can sometimes be controlled by steric hindrance or by adjusting reaction conditions.

Alkylation: Reaction with alkyl halides can lead to the formation of N-alkylated products. Selective alkylation of one amine group over the others can be challenging but may be achieved through careful control of stoichiometry and reaction conditions. vulcanchem.com

The nucleophilicity of the amine groups is fundamental to the compound's role as a building block in the synthesis of more complex molecules.

Condensation Reactions for Heterocyclic Ring Formation

This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds through condensation reactions. The presence of adjacent (ortho) amine groups at the 1 and 2 positions is particularly important for these cyclization reactions.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.orgresearchgate.net In the case of this compound, the 1,2-diamine functionality can react with a carboxylic acid, often under acidic conditions, to form a 2-substituted benzimidazole. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration. organic-chemistry.org The additional amine group at the 4-position remains as a substituent on the resulting benzimidazole ring.

Formation of Quinoxaline (B1680401) Scaffolds

Quinoxalines are another class of heterocycles readily synthesized from this compound. These are typically formed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. acs.orgencyclopedia.pub The reaction involves the sequential formation of two imine linkages to create the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring. The resulting product is a substituted quinoxaline, with the amine group at the original 4-position of the triamine now attached to the quinoxaline core. Microwave-assisted synthesis and the use of various catalysts can enhance the efficiency of these reactions. encyclopedia.pubmdpi.com

Exploration of Triazine and Other Nitrogen-Containing Heterocycles

The versatile reactivity of this compound allows for the synthesis of a broader range of nitrogen-containing heterocycles, including triazines. Triazines are six-membered heterocyclic rings containing three nitrogen atoms. chemeurope.comwikipedia.orgresearchgate.net The synthesis of 1,2,4-triazine (B1199460) derivatives, for example, can be achieved through the condensation of 1,2-dicarbonyl compounds with amidrazones. chemeurope.comwikipedia.org While direct synthesis from this compound is less common, its derivatives can be used as precursors. For instance, derivatives of this compound can be used to create more complex fused heterocyclic systems that incorporate triazole or other nitrogen-rich rings. acs.orgnih.govnih.gov

Oxidation-Reduction Chemistry and Mechanistic Studies

The amine groups of this compound make it susceptible to oxidation. Oxidation can lead to the formation of quinone-like structures. The specific products formed depend on the oxidizing agent and the reaction conditions.

Conversely, this compound is often synthesized through the reduction of a dinitroaniline precursor. A common synthetic route involves the catalytic hydrogenation of 2,4-dinitroaniline (B165453), where the two nitro groups are reduced to amine groups using hydrogen gas and a metal catalyst like palladium on carbon.

Mechanistic studies, often employing computational methods, have been used to understand the reactivity of related compounds. For example, studies on the atmospheric oxidation of 1,2,4-trimethylbenzene (B165218) initiated by OH radicals show that the reaction proceeds through the formation of various intermediates, including bicyclic radicals. rsc.org Similar mechanistic principles can be applied to understand the oxidation pathways of this compound. The thermal decomposition of related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has also been studied to understand the reaction mechanisms and kinetics, revealing complex pathways involving bond cleavage, hydrogen transfer, and the formation of various gaseous products. researchgate.net

Derivatization Strategies and Analogue Synthesis of Benzene 1,2,4 Triamine

Acylation and Amidation Reactions of Amine Groups

The amine groups of Benzene-1,2,4-triamine readily undergo acylation and amidation when treated with acylating agents such as acid chlorides and anhydrides. These reactions lead to the formation of stable amide linkages, a common strategy for synthesizing various functional derivatives. The reaction is typically performed in the presence of an acid scavenger or under basic conditions to neutralize the hydrogen halide byproduct.

The choice of solvent and temperature is crucial for controlling the reaction. Aprotic solvents are generally preferred, and reaction temperatures can range from ambient to elevated, depending on the reactivity of the acylating agent. smolecule.com For instance, the reaction with acryloyl chloride can lead to selective amidation. The reaction conditions can be tailored to achieve mono-, di-, or tri-acylation, depending on the stoichiometry of the reactants and the specific amine group's reactivity.

| Acylating Agent | Solvent | Temperature Range | Product Type |

| Acid Halides (e.g., R-COCl) | Aprotic Solvents (DMF, THF, Dioxane) | 20 - 120 °C | N-Acyl this compound |

| Anhydrides (e.g., (R-CO)₂O) | Aprotic Solvents, Pyridine | 20 - 120 °C | N-Acyl this compound |

| Carbamoyl Halides | Tertiary Amides, DMSO, Acetonitrile (B52724) | 20 - 120 °C | Urea Derivatives |

This table presents generalized conditions for the acylation of this compound based on typical procedures for aromatic amines. smolecule.com

Alkylation and Arylation Techniques for Substituted Benzene-1,2,4-triamines

N-Alkylation and N-arylation of this compound are key methods for synthesizing substituted derivatives with modified electronic properties and steric profiles.

Alkylation is commonly achieved by reacting the triamine with alkylating agents like alkyl halides or dialkyl sulfates. smolecule.com These reactions are typically conducted in the presence of a base, such as an alkali metal carbonate or hydroxide, to facilitate the nucleophilic substitution. smolecule.com The reaction temperature can vary widely, from 0 to 200 °C, depending on the specific reactants and desired degree of substitution. smolecule.com

Arylation , the introduction of an aryl group onto a nitrogen atom, can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for forming C-N bonds. google.com This technique allows for the coupling of amines with aryl halides, providing a versatile route to N-aryl substituted triamines, such as N¹-(2-Methoxyphenyl)this compound, which can be synthesized via nucleophilic substitution with a suitable methoxyphenyl halide.

| Reaction Type | Reagent Class | Catalyst/Base | Typical Solvents |

| N-Alkylation | Alkyl Halides (C₁-C₆), Dialkyl Sulfates | Alkali Carbonates, Alkali Hydrides | DMF, Dioxane, Toluene |

| N-Arylation | Aryl Halides, Aryl Triflates | Palladium Catalysts (e.g., Pd(OAc)₂), Ligands (e.g., RuPhos), Base (e.g., NaOtBu) | Toluene, Dioxane |

This table summarizes common techniques for the N-alkylation and N-arylation of this compound and related aromatic amines. smolecule.comgoogle.comnih.gov

Polycondensation and Polymer Formation Utilizing this compound Monomers

The presence of three reactive amine groups makes this compound an excellent monomer for creating cross-linked and hyperbranched polymers. It can participate in polycondensation reactions with multifunctional co-monomers, such as dicarboxylic acids, diacid chlorides, or dianhydrides, to form high-performance polymers like polyamides and polyimides. smolecule.comrsc.orgdntb.gov.ua

Its role as a trifunctional monomer allows for the formation of three-dimensional networks, which can enhance the thermal stability and mechanical properties of the resulting polymer. researchgate.net this compound is specifically used as a cross-linking agent in the production of polyamide thin-film membranes, which have shown improved filtration and antifouling performance. smolecule.comacs.org In these applications, the triamine reacts with acyl chloride groups on the polymer backbone, creating a robustly cross-linked structure. Such polymers are valuable in applications requiring chemical resistance and durability, including separation membranes and advanced composites. smolecule.comacs.org For instance, polyimide aerogels can be produced by cross-linking anhydride-capped polyamic acid oligomers with aromatic triamines, resulting in materials with high thermal stability and low density. dntb.gov.ua

Synthesis of Multifunctional this compound Conjugates and Analogs

This compound serves as a scaffold for the synthesis of more complex, multifunctional molecules where the core is conjugated to other chemical moieties to achieve specific properties. These analogs are designed for applications ranging from materials science to medicinal chemistry.

An example of a simple analog is N¹-(2-Methoxyphenyl)this compound, where an aryl ether group is introduced to modify the compound's properties. A key strategy in creating multifunctional analogs involves multi-step synthetic pathways. For example, research into new anticancer agents has led to the synthesis of complex aromatic-centered hybrids incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs. While these specific examples may start from a different isomer like benzene-1,3,5-tricarbohydrazide, the principle involves using the central benzene (B151609) ring as a core to attach various heterocyclic and functional groups, thereby creating molecules with tailored biological or photophysical properties. This approach highlights the utility of benzene polyamines as central building blocks for developing sophisticated chemical structures with potential therapeutic or material applications.

Structure-Reactivity Relationship Investigations in Derivatized Benzene-1,2,4-triamines

The reactivity of this compound and its derivatives is intrinsically linked to its molecular structure. The asymmetrical arrangement of the amino groups is a key determinant of its chemical behavior. Unlike its symmetric counterpart, Benzene-1,3,5-triamine, the 1,2,4-isomer has chemically distinct amine groups. The two adjacent amines at the 1- and 2-positions (an ortho-phenylenediamine moiety) exhibit different reactivity compared to the isolated amine at the 4-position, partly due to steric hindrance and potential intramolecular hydrogen bonding. This difference allows for regioselective reactions under controlled conditions.

Furthermore, the stability of the triamine is highly dependent on the electronic nature of other substituents on the benzene ring. This compound itself is susceptible to air oxidation. However, the introduction of a strong electron-withdrawing group, such as a nitro group, can significantly increase the stability of the molecule by reducing the electron density of the aromatic ring and the nucleophilicity of the amine groups. This is demonstrated in the case of 1,2,4-triamino-5-nitrobenzene, which is noted to be substantially more stable in air compared to the parent triamine. Conversely, electron-donating groups would be expected to increase the reactivity of the amine functionalities. These structure-reactivity relationships are critical for designing synthetic routes and for tuning the properties of the final derivatized products.

Applications of Benzene 1,2,4 Triamine in Advanced Chemical Research

Benzene-1,2,4-triamine as a Building Block in Organic Materials Science

The trifunctional nature of this compound makes it an essential component in the synthesis of novel organic materials with tailored properties. smolecule.comsolubilityofthings.com Its ability to participate in various polymerization and condensation reactions allows for the creation of complex and functional architectures. solubilityofthings.com

Precursor for Advanced Polymer Chemistry

This compound is a key monomer in the development of advanced polymers. Its three reactive amine groups enable the formation of highly cross-linked and robust polymer networks. smolecule.com For instance, it is utilized in the production of crosslinked polyamide membranes, which exhibit improved filtration and antifouling properties. smolecule.com The symmetrical arrangement of amine groups in related triamine compounds facilitates their use in creating polymers with specific topologies, such as those with triangular pores. The ability of the amine groups to form strong intermolecular hydrogen bonds is exploited in creating high-performance materials like resins and adhesives.

Role in Dye and Pigment Chemistry Research

Historically, this compound and its derivatives have been instrumental in the synthesis of dyes and pigments. The amine groups can be readily diazotized and coupled with other aromatic compounds to produce a wide spectrum of azo dyes. Research in this area focuses on developing new colorants with enhanced properties such as lightfastness, thermal stability, and specific color characteristics. Recent studies have demonstrated the use of 5-nitrothis compound (B1623324) precursors to create N- or C-substituted dinitro-tetraamino-phenazines, which are green-absorbing and orange-red emitting dyes. acs.org The reduction of certain azo dyes can yield this compound as a product. chemedx.org

| Application Area | Specific Use of this compound | Resulting Product/Material |

| Polymer Chemistry | Monomer in polymerization reactions | Crosslinked polyamide membranes, high-performance resins |

| Dye Synthesis | Intermediate for azo dye production | Azo dyes with improved stability and color properties |

| Pigment Development | Precursor for novel pigment structures | Pigments for various industrial applications |

Development of Fluorescent Materials and Carbon Dots

Derivatives of this compound are utilized in the creation of multicolor fluorescent carbon dots. smolecule.comcymitquimica.com These nanomaterials have significant potential in optical applications, including bioimaging and sensing. smolecule.com The high nitrogen content and the presence of multiple amine groups in this compound and its dihydrochloride (B599025) salt contribute to the enhanced fluorescence properties of the resulting carbon dots. chemicalbook.com The compound is used as a co-doping reagent to prepare high quantum yield aconitic acid-based fluorescent carbon nanomaterials with controllable emission wavelengths. chemicalbook.com

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multiple amine groups of this compound make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their porous structures and have applications in gas storage, separation, and catalysis. The ability of the triamine to act as a tridentate ligand, forming stable complexes with transition metals, is crucial for creating these organized structures. While this compound itself is a valuable building block, related and more stable derivatives are also being explored. For example, 1,2,4-triamino-5-nitrobenzene has been investigated as an air-stable alternative for creating coordination complexes. researchgate.net

Contributions to Catalysis Research and Ligand Design

This compound and its derivatives are significant in the field of catalysis, both as catalysts themselves and as ligands for metal-based catalysts. The amine groups can act as basic sites, catalyzing certain organic reactions. Furthermore, the ability of the triamine to chelate with metal ions allows for the design of specific catalytic complexes. These complexes can be tailored to catalyze a variety of organic transformations with high efficiency and selectivity. The compound's structure is a foundation for creating more complex ligands used in coordination chemistry to form catalysts for reactions like oxidation.

Advanced Applications in Specialty Chemical Production

Beyond its role in materials and catalysis, this compound serves as a versatile intermediate in the synthesis of a wide array of specialty chemicals. It is an important raw material for pharmaceuticals and agrochemicals. fishersci.se The reactive amine groups allow for the introduction of various functional groups, leading to the creation of complex molecules with specific biological or chemical properties. smolecule.com For instance, derivatives of this compound have been investigated for their potential therapeutic properties.

| Research Area | Role of this compound | Example of Application |

| Catalysis | Ligand for metal complexes | Development of catalysts for organic synthesis |

| Specialty Chemicals | Intermediate in synthesis | Production of pharmaceuticals and agrochemicals |

| Fluorescent Materials | Precursor for carbon dots | Creation of multicolor fluorescent nanomaterials for imaging |

| MOFs | Building block for porous structures | Gas storage and separation materials |

Research into this compound in Energetic Materials (as building block, not properties)

While this compound is not as extensively researched in the field of energetic materials as its isomer 1,3,5-triaminobenzene (a precursor to the highly insensitive explosive TATB), it serves as a valuable building block for the synthesis of nitrogen-rich heterocyclic compounds with energetic potential. pw.edu.pljes.or.jp The unique arrangement of its three amino groups, particularly the ortho-diamine configuration (at positions 1 and 2), allows for the construction of fused ring systems, which are of significant interest in the development of high-energy-density materials.

The primary application of this compound in this context is as a precursor to benzotriazoles. The reaction of the adjacent 1,2-amino groups with a diazotizing agent, such as sodium nitrite (B80452) in an acidic solution, leads to the formation of a stable triazole ring fused to the benzene (B151609) ring. sciencemadness.orggoogle.com This conversion is a key step in creating more complex energetic structures.

Detailed Research Findings

Research has demonstrated that an aqueous solution of this compound can be directly processed, following acidification, to form the diazonium salt of 5-aminobenzotriazole upon reaction with a sodium nitrite solution. google.com This resulting compound, 5-aminobenzotriazole, retains an amino group that can be further functionalized, offering a pathway to introduce explosophoric groups (such as nitro or azido (B1232118) groups) onto the benzotriazole (B28993) scaffold.

The benzotriazole structure itself is a recognized backbone for energetic materials. dtic.mil The oxidation of benzotriazole can cleave the benzene ring to produce 1,2,3-triazole-4,5-dicarboxylic acid, a potential starting material for other energetic compounds. sciencemadness.org Furthermore, the direct nitration of the benzotriazole ring system is a known method for synthesizing energetic derivatives. dtic.mil

Another relevant area of research involves the synthesis of nitrated derivatives of the this compound structure. For instance, 1,2,4-triamino-5-nitrobenzene is an air-stable aromatic polyamine that has been used as a ligand in coordination chemistry. academie-sciences.fr The presence of the electron-withdrawing nitro group significantly enhances the stability of the molecule compared to the parent triamine, preventing the rapid air oxidation that is characteristic of many aromatic polyamines. academie-sciences.fr While this specific compound was synthesized from 1,5-dichloro-2,4-dinitrobenzene, its existence and stability underscore the potential of the 1,2,4-triamino-nitrobenzene framework as a foundation for energetic compounds. academie-sciences.frorgsyn.org

The table below summarizes the role of this compound as a building block in the synthesis of potential energetic materials.

| Starting Material | Reaction | Intermediate/Product | Significance in Energetic Material Research |

| This compound | Diazotization (e.g., with NaNO₂/acid) | 5-Aminobenzotriazole | Precursor for synthesizing nitrated or azido-substituted benzotriazoles, a class of energetic compounds. sciencemadness.orggoogle.com |

| 1,5-Dichloro-2,4-dinitrobenzene | Amination | 1,2,4-Triamino-5-nitrobenzene | A stable, energetic scaffold combining amino and nitro groups, suitable for further chemical modification or use in energetic coordination complexes. academie-sciences.frorgsyn.org |

This research illustrates that although not a mainstream precursor, this compound provides a viable synthetic route to heterocyclic systems and nitrated aromatics that are foundational to the design of novel energetic materials.

Computational and Theoretical Investigations of Benzene 1,2,4 Triamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are employed to calculate the optimized molecular geometry and to explore the electronic landscape of Benzene-1,2,4-triamine. sciencepublishinggroup.com The presence of three amine groups on the benzene (B151609) ring makes it an electron-rich system, significantly influencing its reactivity. smolecule.com

Key aspects of its electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. sciencepublishinggroup.comresearchgate.net

From these orbital energies, a range of reactivity descriptors can be calculated to provide a quantitative understanding of the molecule's chemical behavior. sciencepublishinggroup.comresearchgate.net These parameters help in comparing the reactivity of this compound with other related compounds and predicting its behavior in chemical reactions.

Table 1: Quantum Chemical Reactivity Descriptors This table is illustrative of parameters typically calculated in quantum chemical studies, based on methodologies described for similar compounds. sciencepublishinggroup.comresearchgate.net

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic power. |

The molecular electrostatic potential (MEP) map is another valuable tool. For this compound, an MEP map would visually indicate the electron-rich areas, primarily around the nitrogen atoms of the amine groups, which are susceptible to electrophilic attack. sciencepublishinggroup.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions, which govern the bulk properties of a substance. For this compound, MD simulations can elucidate how molecules interact with each other and with solvent molecules. researchgate.netkoreascience.kr

The simulations rely on a force field, which is a set of parameters that defines the potential energy of the system. The development of an accurate molecular topology and force field parameters for this compound is a prerequisite for meaningful simulations. uq.edu.aumdpi.com The core of these interactions in the case of this compound would be the strong hydrogen bonds formed between the amine groups of neighboring molecules. The benzene ring itself contributes through π-π stacking interactions, a common feature in aromatic compounds where the electron-rich surface of one ring interacts with another. rsc.org

MD simulations can be used to calculate various structural and thermodynamic properties. koreascience.krpsu.edu

Table 2: Properties Investigated by Molecular Dynamics Simulations This table outlines typical properties derived from MD simulations as demonstrated in studies of benzene and its derivatives. koreascience.krpsu.edu

| Property Type | Specific Examples | Information Gained |

| Structural Properties | Radial Distribution Functions (g(r)) | Describes the probability of finding a neighboring molecule at a certain distance, revealing the local molecular arrangement and solvation shells. |

| Thermodynamic Properties | Potential Energy, Pressure | Provides insights into the stability and phase behavior of the system under different conditions. |

| Dynamic Properties | Self-Diffusion Coefficient | Measures the translational mobility of the molecules within the bulk material. |

By simulating this compound in different environments, such as in aqueous solution or within a polymer matrix, MD can predict its behavior and interactions in applied settings.

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to predict the course of chemical reactions. This involves identifying the most likely pathways from reactants to products and characterizing the high-energy transition state that must be overcome for the reaction to proceed. solubilityofthings.comnumberanalytics.com The transition state represents the "point of no return" along a reaction coordinate. mit.edu

Several computational methods are used to locate transition states on the potential energy surface (PES). numberanalytics.com These methods often require an initial guess of the reaction pathway. More advanced and automated approaches have been developed to explore reaction pathways with minimal human input. nih.gov For instance, the Imposed Activation (IACTA) method can explore complex reaction pathways by systematically constraining specific molecular coordinates, like bond lengths, to force a reaction to occur computationally. nih.gov

For this compound, these methods could be used to:

Predict the products of its oxidation or polymerization reactions.

Understand the mechanism of its synthesis, for example, the reduction of a dinitroaniline precursor.

Model its interaction with biological targets by predicting the pathway of covalent bond formation.

Machine learning models are also emerging as a powerful tool to predict transition state structures with high accuracy and significantly reduced computational cost, potentially accelerating the design of new reactions and processes. mit.edu

Development of Computational Models for this compound Systems

Building comprehensive computational models allows for the simulation of complex processes involving this compound. These models integrate data from quantum mechanics, molecular dynamics, and experimental results to create a predictive framework.

An example of such a model is a physiologically based toxicokinetic (PBTK) model. Although developed for related compounds like 1,2,4-trimethylbenzene (B165218), the same principles could be applied to this compound. nih.gov A PBTK model for this compound would consist of multiple compartments representing different organs and tissues. It would simulate its absorption, distribution, metabolism, and excretion in a biological system. nih.gov

Table 3: Components of a Hypothetical PBTK Model for this compound Based on the framework of a PBTK model developed for a related compound. nih.gov

| Model Component | Description | Key Parameters |

| Compartments | Representation of organs/tissues (e.g., liver, fat, blood). | Volume, blood flow rate. |

| Metabolism | Mathematical description of biotransformation, likely in the liver compartment. | Metabolic rate constants (e.g., Vmax, Km). |

| Partition Coefficients | Ratios describing the distribution of the compound between tissues and blood. | Blood:air, tissue:blood partition coefficients. |

| Exposure | Definition of the exposure scenario (e.g., inhalation, dermal). | Exposure concentration, duration. |

Such models are invaluable for predicting the behavior of a chemical in a complex system without extensive in-vivo testing. The development of these models relies on accurate parameters, many of which can be derived from the quantum chemical and molecular dynamics studies described in the preceding sections.

Future Research Directions and Unexplored Avenues for Benzene 1,2,4 Triamine Chemistry

Innovations in Sustainable and Eco-friendly Synthesis Methods

The traditional synthesis of Benzene-1,2,4-triamine and its derivatives often involves methods that are not environmentally benign. numberanalytics.com A significant future direction lies in the development of sustainable and eco-friendly synthesis protocols.

Current research is exploring greener alternatives to conventional methods. One promising approach is the use of catalytic hydrogenation of nitroarene precursors, which is a cornerstone in synthesizing aromatic amines like this compound. The reduction of 1,2,4-trinitrobenzene (B1210296) or its derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen pressure is a common method. Future innovations could focus on developing more efficient and recyclable catalysts to minimize waste and energy consumption.

Another avenue for sustainable synthesis is the exploration of solvent-free or aqueous-based reaction conditions. numberanalytics.comrsc.org For instance, the synthesis of certain porous organic polymers using triamine precursors has been achieved in water at relatively low temperatures without the need for catalysts or additives. rsc.org Applying similar principles to the synthesis of this compound could significantly reduce the environmental footprint. numberanalytics.com The development of solid-phase synthesis methods for related compounds, such as covalent organic frameworks, also points towards a greener future by avoiding organic solvents. google.com

Table 1: Comparison of Synthesis Methods for this compound and Related Compounds

| Method | Key Features | Sustainability Aspects | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of nitroarenes using a catalyst (e.g., Pd/C) and hydrogen gas. | High yield and purity, but H₂ flammability is a safety concern. | |

| Aqueous Synthesis | Reactions conducted in water, often at mild temperatures. | Avoids toxic organic solvents, energy-efficient. | rsc.org |

| Solid-Phase Synthesis | Reactions carried out on a solid support, eliminating the need for solvents. | Reduces solvent waste and can be suitable for large-scale production. | google.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Can reduce reaction times and energy consumption. | numberanalytics.com |

Expanding the Scope of Regioselective Functionalization

The three amine groups on the this compound ring offer multiple sites for chemical reactions, but controlling the position of these reactions (regioselectivity) is a significant challenge. smolecule.comrsc.org Future research will undoubtedly focus on expanding the toolbox for the regioselective functionalization of this compound.

The ability to selectively modify one or two of the amine groups while leaving the others untouched is crucial for creating complex molecules with specific functions. vulcanchem.com The differing reactivity of the amine groups, influenced by their positions on the benzene (B151609) ring, provides a basis for this selectivity. For example, the 1- and 2-amino groups are ortho to each other, which can influence their reactivity compared to the 4-amino group.

Advanced strategies for regioselective functionalization may involve the use of protecting groups to temporarily block certain amine functionalities while others react. Another approach is to leverage the inherent electronic and steric differences between the amine groups to direct reactions to a specific site. cuhk.edu.hk The development of novel catalysts that can distinguish between the different amine positions will be a key area of innovation. beilstein-journals.org Success in this area will open the door to synthesizing a vast array of novel derivatives with tailored properties for various applications. nih.govfigshare.com

Novel Applications in Emerging Fields of Chemical Science

The unique structure of this compound makes it a valuable building block for a variety of materials and compounds with potential applications in emerging scientific fields. fda.gov

In materials science , this compound and its derivatives are being explored for the synthesis of polymers and porous materials. solubilityofthings.com For example, it can be used to create crosslinked polyamide membranes with improved filtration properties. smolecule.com There is also growing interest in its use for the production of nitrogen-doped carbon dots, which have applications in fluorescence and bioimaging. The C3-symmetric geometry found in related triamine compounds is valuable for creating star-shaped molecules, dendrimers, and frameworks for applications in optoelectronics and self-assembling systems. rsc.org

In medicinal chemistry , derivatives of this compound have shown potential as antitumor and anti-inflammatory agents. The triamine scaffold can be modified to create compounds that interact with specific biological targets. mdpi.com For instance, derivatives have been investigated for their ability to inhibit cancer cell growth. smolecule.com Future research will likely focus on designing and synthesizing new derivatives with enhanced therapeutic properties and understanding their mechanisms of action.

Table 2: Emerging Applications of this compound and its Derivatives

| Field | Application | Key Feature of this compound | Reference |

|---|---|---|---|

| Materials Science | Nitrogen-doped carbon dots | Triamine structure facilitates nitrogen incorporation. | |

| Crosslinked polyamide membranes | Multiple amine groups for crosslinking reactions. | smolecule.com | |

| Medicinal Chemistry | Anticancer agents | Scaffold for synthesizing derivatives that inhibit cancer cell proliferation. | smolecule.com |

| Anti-inflammatory compounds | Core structure for developing novel anti-inflammatory drugs. | ||

| Analytical Chemistry | Fluorescent probes | Derivatives can be used to create materials for sensing applications. |

Advanced Analytical Methodologies for Reaction Mechanism Elucidation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new ones. Future research will require the application of advanced analytical methodologies to elucidate these mechanisms in detail.

Techniques such as in-situ spectroscopy (e.g., NMR and FTIR) can provide real-time information about the species present during a reaction, helping to identify intermediates and transition states. dtic.milComputational chemistry , specifically density functional theory (DFT), can be used to model reaction pathways and predict the stability of different isomers and intermediates, offering insights that are difficult to obtain experimentally. researchgate.net

For example, studying the nucleophilic aromatic substitution (NAS) reaction of related compounds has been aided by computational modeling to understand the reaction mechanism and predict its favorability. dtic.mil Similarly, understanding the thermal decomposition of related triaminobenzene compounds has been advanced through quantum-based molecular dynamics simulations. researchgate.net The combination of these advanced experimental and computational techniques will be crucial for unraveling the complex reaction kinetics and mechanisms of this compound chemistry.

Q & A

Q. Basic Research Focus

- Ultra-performance liquid chromatography (UPLC) : Coupled with UV detection (e.g., λ = 254 nm), UPLC resolves impurities at low concentrations (<0.1%) .

- Spectroscopic techniques : 1H NMR (e.g., δ 5.36 ppm for NH protons) and mass spectrometry confirm structural integrity .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure identify labile functional groups .

How can researchers resolve contradictions in reaction yield data for this compound syntheses?

Advanced Research Focus

Discrepancies (e.g., 57.97% vs. 94% yields) often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., THF/water mixtures) may enhance reactivity compared to dichloromethane .

- Stoichiometric ratios : Excess reagents (e.g., DIPEA) can drive reactions to completion but risk byproduct formation.

- Reaction monitoring : Real-time UPLC or TLC tracking identifies intermediate decomposition, enabling adjustments .

What safety protocols are critical when handling this compound due to its reactivity and toxicity?

Q. Basic Research Focus

- GHS compliance : Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage). Use PPE (gloves, goggles) and work in fume hoods .

- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent oxidation, as the compound is prone to decomposition .

How do researchers evaluate the biological activity of this compound derivatives in drug discovery?

Q. Advanced Research Focus

- In vitro assays : Kv7 channel activation studies using patch-clamp electrophysiology validate target engagement .

- In vivo models : Anti-inflammatory activity is tested in murine models via TNF-α/IL-6 cytokine profiling .

- Structure-activity relationship (SAR) : Substituent effects (e.g., methoxy vs. cyano groups) are quantified using IC50 values and molecular docking .

What computational approaches are used to predict the interactions of this compound derivatives with biological targets?

Q. Advanced Research Focus

- Molecular docking : Software like AutoDock Vina models binding modes to p38α MAP kinase or Kv7 channels, guided by X-ray crystallography data .

- QSAR modeling : Quantitative structure-activity relationships correlate electronic properties (e.g., LogP, PSA) with pharmacokinetic profiles .

How does the stability of this compound vary under different experimental conditions?

Q. Basic Research Focus

- pH sensitivity : Degradation accelerates in acidic conditions (pH < 4), necessitating buffered solutions .

- Thermal stability : Decomposition above 60°C requires low-temperature storage and short reaction times .

What cross-disciplinary applications exist for this compound beyond pharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.